

# A Comparative Review of FXIa Inhibitors: BMS-962212 vs. Milvexian

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-962212 |           |
| Cat. No.:            | B606278    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is rapidly evolving, with a significant focus on developing agents that can effectively prevent thrombosis without increasing the risk of bleeding. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade, has emerged as a promising target. By inhibiting FXIa, it is hypothesized that the amplification of thrombin generation, crucial for pathological thrombus formation, can be attenuated while preserving essential hemostasis. This review provides a detailed comparison of two small molecule FXIa inhibitors that have been in clinical development: **BMS-962212**, a parenteral agent, and milvexian, an oral drug.

## **Executive Summary**

**BMS-962212** and milvexian are both potent and selective inhibitors of FXIa. Preclinical studies have demonstrated their efficacy in preventing thrombosis in various animal models with a favorable safety profile regarding bleeding time. **BMS-962212**, administered intravenously, has shown rapid onset and offset of action in a Phase 1 clinical trial in healthy volunteers. Milvexian, an oral agent, has undergone more extensive clinical investigation, including Phase 2 trials for the prevention of venous thromboembolism after total knee replacement and for secondary stroke prevention. While showing promise in early trials, the development of milvexian has faced a setback with the recent discontinuation of a Phase 3 trial in acute coronary syndrome. This guide provides a comprehensive analysis of the available data to aid researchers in understanding the comparative profiles of these two FXIa inhibitors.



# Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

Both **BMS-962212** and milvexian are direct, reversible inhibitors of the active site of FXIa.[1][2] Factor XIa plays a critical role in the coagulation cascade by activating Factor IX, which in turn leads to a burst in thrombin generation and the formation of a stable fibrin clot.[3][4][5] By blocking FXIa, these inhibitors interrupt this amplification loop of thrombin production.[6] The intrinsic pathway, where FXIa is a key component, is thought to be more critical for the growth and stabilization of a thrombus rather than the initial hemostatic response to vessel injury, which is primarily driven by the extrinsic (tissue factor) pathway.[7] This differential role provides the scientific rationale for the development of FXIa inhibitors as a potentially safer class of anticoagulants.



Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Coagulation cascade and the mechanism of action of FXIa inhibitors.

## Physicochemical and In Vitro Pharmacology

A direct comparison of the in vitro inhibitory profiles of **BMS-962212** and milvexian highlights their high affinity and selectivity for FXIa.

| Parameter                               | BMS-962212                   | Milvexian                          |
|-----------------------------------------|------------------------------|------------------------------------|
| Target                                  | Factor XIa                   | Factor XIa                         |
| Mechanism                               | Reversible, direct inhibitor | Reversible, direct inhibitor       |
| FXIa K <sub>i</sub> (human)             | 0.7 nM[8]                    | 0.11 nM[2]                         |
| FXIa K <sub>i</sub> (rabbit)            | Not Reported                 | 0.38 nM[2]                         |
| Selectivity                             |                              |                                    |
| vs. Plasma Kallikrein (K <sub>i</sub> ) | 0.31 μM[9]                   | 44 nM[2]                           |
| vs. Chymotrypsin (K <sub>i</sub> )      | 11 μM[9]                     | 35 nM[2]                           |
| vs. Thrombin (K <sub>i</sub> )          | >100-fold selectivity        | >5000-fold selectivity (human) [2] |
| vs. Factor Xa (K <sub>i</sub> )         | >100-fold selectivity        | >18,000 nM (rabbit)[2]             |

## **Preclinical Efficacy and Safety**

Both compounds have demonstrated antithrombotic efficacy in preclinical models of thrombosis with a favorable bleeding profile.

#### **Preclinical Efficacy**



| Model                                            | Species | Drug                                                     | Key Findings                                                                                 |
|--------------------------------------------------|---------|----------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Arteriovenous (AV)<br>Shunt                      | Rabbit  | BMS-962212                                               | Significantly reduced thrombus weight.[9]                                                    |
| Electrolytic-induced Carotid Arterial Thrombosis | Rabbit  | Milvexian                                                | Demonstrated robust<br>efficacy in prevention<br>and treatment of<br>arterial thrombosis.[2] |
| FeCl₃-induced Carotid<br>Artery Thrombosis       | Rat     | Not Reported for either drug in provided search results. | This is a common model for evaluating antithrombotic agents.                                 |

**Preclinical Safety** 

| Model                 | Species | Drug       | Key Findings                                                                      |
|-----------------------|---------|------------|-----------------------------------------------------------------------------------|
| Cuticle Bleeding Time | Rabbit  | BMS-962212 | Did not increase<br>bleeding time, alone<br>or in combination with<br>aspirin.[9] |
| Cuticle Bleeding Time | Rabbit  | Milvexian  | Limited impact on<br>hemostasis, even<br>when combined with<br>aspirin.[2]        |

# **Clinical Development and Pharmacokinetics**

The clinical development pathways for **BMS-962212** and milvexian have differed significantly, with milvexian having undergone more extensive investigation.

#### BMS-962212

A Phase 1, randomized, placebo-controlled, double-blind, ascending-dose study was conducted in healthy non-Japanese and Japanese subjects.[10][11]



| Parameter             | 2-hour IV Infusion (Part A)                                     | 5-day IV Infusion (Part B)                                      |
|-----------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|
| Doses                 | 1.5, 4, 10, 25 mg/h                                             | 1, 3, 9, 20 mg/h                                                |
| Half-life (t½)        | 2.04 - 4.94 h                                                   | 6.22 - 8.65 h                                                   |
| Pharmacodynamics      | Dose-proportional.[10]                                          | Dose-proportional.[10]                                          |
| aPTT Prolongation     | Exposure-dependent increase. [10]                               | Max mean change from baseline at 20 mg/h was 92%.               |
| FXI Clotting Activity | Exposure-dependent decrease.[10]                                | Max mean change from baseline at 20 mg/h was 90%.               |
| Safety                | Well tolerated, no signs of bleeding, mild adverse events. [10] | Well tolerated, no signs of bleeding, mild adverse events. [10] |

There is no publicly available information on the progression of **BMS-962212** to Phase 2 or 3 clinical trials.

#### Milvexian

Milvexian has been evaluated in a comprehensive clinical program, including Phase 2 and 3 trials.

Phase 2 AXIOMATIC-TKR (Total Knee Replacement): This study evaluated the efficacy and safety of various doses of milvexian compared to enoxaparin for the prevention of venous thromboembolism (VTE) in patients undergoing elective total knee replacement surgery.[3][12] [13]



| Milvexian Dose           | VTE Incidence | Any Bleeding | Major or Clinically<br>Relevant Nonmajor<br>Bleeding |
|--------------------------|---------------|--------------|------------------------------------------------------|
| 25 mg BID                | 21%           | 1%           | 0%                                                   |
| 50 mg BID                | 11%           | 5%           | 1%                                                   |
| 100 mg BID               | 9%            | 5%           | 1%                                                   |
| 200 mg BID               | 8%            | 3%           | 1%                                                   |
| 25 mg QD                 | 25%           | 0%           | 0%                                                   |
| 50 mg QD                 | 24%           | 5%           | 1%                                                   |
| 200 mg QD                | 7%            | 6%           | 1%                                                   |
| Enoxaparin (40 mg<br>QD) | 21%           | 4%           | 2%                                                   |

Milvexian showed a dose-dependent reduction in the risk of VTE without a significant increase in bleeding compared to enoxaparin.[3][12]

Phase 2 AXIOMATIC-SSP (Secondary Stroke Prevention): This study assessed different doses of milvexian in patients who had recently experienced an ischemic stroke or transient ischemic attack (TIA).[1][7] The primary endpoint, a composite of symptomatic ischemic stroke and covert brain infarction on MRI, did not show a dose-response. However, a 30% relative risk reduction in recurrent symptomatic ischemic strokes was observed in three of the milvexian arms compared to placebo, without an increase in severe bleeding.[1]

Phase 3 LIBREXIA Program: This extensive program was designed to evaluate milvexian in three large-scale trials for secondary stroke prevention (LIBREXIA-STROKE), atrial fibrillation (LIBREXIA-AF), and acute coronary syndrome (LIBREXIA-ACS).[2][12][13] However, in November 2025, the LIBREXIA-ACS trial was stopped early for futility as it was unlikely to meet its primary efficacy endpoint. The LIBREXIA-STROKE and LIBREXIA-AF trials are ongoing.[13]



| Parameter        | Milvexian (Healthy Chinese Adults)                                                   |
|------------------|--------------------------------------------------------------------------------------|
| Absorption       | Rapidly absorbed (median tmax of 3–4 hours)                                          |
| Half-life (t½)   | 9–10 hours, independent of dose                                                      |
| Pharmacodynamics | Reversibly prolonged aPTT in a dose- and exposure-dependent manner.                  |
| Safety           | Well tolerated with only mild adverse events and no clinically significant bleeding. |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key preclinical experimental protocols used in the evaluation of FXIa inhibitors.

## Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This model is used to assess the antithrombotic efficacy of a compound in a setting of arterial blood flow.





Click to download full resolution via product page

**Figure 2:** Workflow for the rabbit arteriovenous shunt thrombosis model.



#### **Protocol Summary:**

- Animal Preparation: Male New Zealand White rabbits are anesthetized.
- Surgical Procedure: The carotid artery and jugular vein are isolated and cannulated.
- Shunt Insertion: An extracorporeal shunt, typically containing a thrombogenic surface like a silk thread, is placed between the arterial and venous cannulas.
- Drug Administration: The test compound (e.g., **BMS-962212**) or vehicle is administered, often as an intravenous infusion.
- Thrombosis Induction: Blood is allowed to circulate through the shunt for a predetermined period (e.g., 60 minutes).
- Endpoint Measurement: The shunt is removed, and the formed thrombus is carefully
  extracted and weighed. The primary endpoint is the reduction in thrombus weight in the drugtreated group compared to the vehicle control group.

#### **Rabbit Cuticle Bleeding Time Model**

This model assesses the effect of a compound on primary hemostasis.





Click to download full resolution via product page

Figure 3: Workflow for the rabbit cuticle bleeding time model.

#### Protocol Summary:

- Animal Preparation: Rabbits are anesthetized.
- Drug Administration: The test compound or vehicle is administered.



- Incision: A standardized incision is made in the cuticle of a toenail using a template device to ensure consistency in depth and length.
- Measurement: A stopwatch is started at the time of incision. The blood that oozes from the
  wound is gently blotted with filter paper at regular intervals (e.g., every 15-30 seconds)
  without disturbing the forming clot.
- Endpoint: The time from incision until bleeding ceases is recorded as the bleeding time. An increase in bleeding time in the drug-treated group compared to the vehicle group indicates an effect on hemostasis.

## **Comparative Analysis and Future Perspectives**





Click to download full resolution via product page

Figure 4: A logical comparison of BMS-962212 and milvexian.

**BMS-962212** and milvexian represent two distinct approaches to FXIa inhibition, with the former being an intravenous agent suited for acute hospital settings and the latter an oral medication for chronic use. Both have demonstrated strong preclinical evidence supporting the hypothesis that targeting FXIa can uncouple antithrombotic efficacy from bleeding risk.

The clinical journey of **BMS-962212** appears to have been limited, with no publicly available data beyond Phase 1. This could be due to a variety of strategic or developmental reasons. In contrast, milvexian has advanced significantly further into late-stage clinical trials. The positive



results from the AXIOMATIC-TKR and the promising signals from the AXIOMATIC-SSP studies provided a strong rationale for the extensive Phase 3 LIBREXIA program.

However, the recent discontinuation of the LIBREXIA-ACS trial raises important questions about the efficacy of FXIa inhibition in the complex pathophysiology of acute coronary syndromes, where platelet activation plays a predominant role. The ongoing LIBREXIA-STROKE and LIBREXIA-AF trials will be critical in determining the ultimate therapeutic value of milvexian and, by extension, the broader class of FXIa inhibitors in other thrombotic disorders.

For researchers and drug development professionals, the story of **BMS-962212** and milvexian underscores the challenges of translating a promising mechanism of action into clinical success across different indications. The data presented in this review provide a valuable resource for comparing these two agents and for informing the future development of novel anticoagulants. The continued investigation into FXIa inhibitors holds the potential to significantly advance the field of antithrombotic therapy, offering the prospect of safer and more effective treatments for patients at risk of thromboembolic events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oral factor xia inhibitor milvexian after a recent acute coronary syndrome: Rationale and design of the phase 3 (Librexia ACS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bristol Myers Squibb-Janssen Collaboration Launches Pivotal Phase 3 Librexia Clinical Trial Program Evaluating Milvexian, an Investigational Oral Factor XIa Inhibitor BioSpace [biospace.com]
- 3. ashpublications.org [ashpublications.org]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. BMS-962212 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. An animal model of fibrinolytic bleeding based on the rebleed phenomenon: application to a study of vulnerability of hemostatic plugs of different age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Milvexian Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [jnj.com]
- 12. drugs.com [drugs.com]
- 13. Bristol Myers Squibb Update on Phase 3 Librexia ACS Trial [news.bms.com]
- To cite this document: BenchChem. [A Comparative Review of FXIa Inhibitors: BMS-962212 vs. Milvexian]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606278#bms-962212-vs-milvexian-a-comparative-review-of-fxia-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com